6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride
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Overview
Description
6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 1-(4-methylphenyl)sulfonylindazole, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another indazole derivative with similar structural features.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: A compound with a similar indazole core structure.
Uniqueness
6-Bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H10BrClN2O3S |
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Molecular Weight |
413.7 g/mol |
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonyl chloride |
InChI |
InChI=1S/C15H10BrClN2O3S/c1-9-2-4-11(5-3-9)23(21,22)19-14-7-10(16)6-12(15(17)20)13(14)8-18-19/h2-8H,1H3 |
InChI Key |
ICBPPQXWCZYBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C(=O)Cl)Br |
Origin of Product |
United States |
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